molecular formula C20H12O4 B12881283 2-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid CAS No. 56260-28-7

2-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid

Cat. No.: B12881283
CAS No.: 56260-28-7
M. Wt: 316.3 g/mol
InChI Key: VQTZFRXERHPKLG-UHFFFAOYSA-N
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Description

2-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid is an organic compound that belongs to the class of dibenzofurans Dibenzofurans are heterocyclic compounds consisting of two benzene rings fused to a central furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid typically involves the reaction of dibenzofuran with a suitable benzoic acid derivative. One common method is the Friedel-Crafts acylation reaction, where dibenzofuran reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: The parent compound with a simpler structure.

    Dibenzo[b,d]furan-2-carboxylic acid: A closely related compound with a carboxylic acid group at a different position.

    Dibenzo[b,d]furan-2-ylboronic acid: Another derivative with a boronic acid group.

Uniqueness

2-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

56260-28-7

Molecular Formula

C20H12O4

Molecular Weight

316.3 g/mol

IUPAC Name

2-(dibenzofuran-2-carbonyl)benzoic acid

InChI

InChI=1S/C20H12O4/c21-19(14-6-1-2-7-15(14)20(22)23)12-9-10-18-16(11-12)13-5-3-4-8-17(13)24-18/h1-11H,(H,22,23)

InChI Key

VQTZFRXERHPKLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=O)C4=CC=CC=C4C(=O)O

Origin of Product

United States

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